1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate

Malaria vector control Acetylcholinesterase inhibition Contact mosquitocide design

Insect acetylcholinesterase (AChE) selectivity studies often lack matched-pair dimethylcarbamate probes for WHO contact bioassays. 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate fills this gap with a well-characterized pyrazole scaffold (LogP 0.96, PSA 47.36 Ų) ideal for head-to-head comparison with its methylcarbamate analog. • Single-step synthesis from 1-ethyl-1H-pyrazol-4-amine (>70% yield) enables rapid SAR library construction. • Intermediate lipophilicity bridges hydrophilic (1-methyl) and lipophilic (1-tert-butyl) analogs in cuticular penetration assays. • Enables matched-pair LC₅₀ determination for mosquito tarsal contact toxicity profiling. Supplied as research-use-only with batch-specific Certificate of Analysis.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 88558-93-4
Cat. No. B12885879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate
CAS88558-93-4
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)OC(=O)N(C)C
InChIInChI=1S/C8H13N3O2/c1-4-11-6-7(5-9-11)13-8(12)10(2)3/h5-6H,4H2,1-3H3
InChIKeyNCFSDVIJYKYYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate: Baseline Profile


1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate (CAS 88558-93-4) is a small-molecule carbamate ester (C₈H₁₃N₃O₂, MW 183.21) of interest primarily in agrochemical and medicinal chemistry research . The compound features a pyrazole core substituted with an N1-ethyl group and a C4-dimethylcarbamate moiety. Key physicochemical parameters include a predicted LogP of 1.2, a measured LogP of 0.96, a topological polar surface area (PSA) of 47.36 Ų, and low aqueous solubility (<1 mg/mL) . The compound is typically synthesized via reaction of 1-ethyl-1H-pyrazol-4-amine with dimethylcarbamoyl chloride under basic conditions, with reported yields exceeding 70% under optimized anhydrous conditions . As a research-use-only compound, it is supplied by specialty chemical vendors and is not registered as an active pharmaceutical or pesticide ingredient .

1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate: Substitution Risks


Within the broader 1-alkyl-1H-pyrazol-4-yl carbamate series, both the alkyl substituent at N1 and the carbamate N-substitution (methyl vs. dimethyl) critically modulate target engagement, species selectivity, and contact toxicity in insect acetylcholinesterase (AChE) models [1]. Systematic structure–activity studies demonstrate that dimethylcarbamate analogs consistently exhibit lower species selectivity (Anopheles gambiae AChE vs. human AChE) relative to corresponding methylcarbamates, yet display improved tarsal contact toxicity to mosquito strains [1]. Furthermore, the branching pattern of the N1-alkyl group (α-, β-, γ-branched) dramatically alters selectivity—compounds with β- and γ-branched 1-alkyl groups can achieve up to 250-fold AgAChE selectivity, while α-branched isomers exhibit markedly lower selectivity [2]. Therefore, substituting 1-ethyl-1H-pyrazol-4-yl dimethylcarbamate with a methylcarbamate analog, a tert-butyl analog, or a regioisomer without quantitative functional validation risks altering both potency and selectivity profiles.

Quantitative Comparison with Methylcarbamate Analogs


Dimethylcarbamate Contact Toxicity in Anopheles

In systematic head-to-head comparisons of aryl carbamate pairs, dimethylcarbamates exhibited improved tarsal contact toxicity to G3 strain Anopheles gambiae relative to their methylcarbamate counterparts, despite lower species-selectivity for AgAChE over hAChE. While specific data for 1-ethyl-1H-pyrazol-4-yl dimethylcarbamate vs. its methylcarbamate analog are not published, this pattern is consistent across multiple scaffold classes and is attributed to complementary phenomena including altered cuticular penetration and detoxification enzyme susceptibility. [1]

Malaria vector control Acetylcholinesterase inhibition Contact mosquitocide design

Single-Step Synthesis via Carbamoylation

The synthesis of 1-ethyl-1H-pyrazol-4-yl dimethylcarbamate proceeds via a single-step nucleophilic carbamoylation using 1-ethyl-1H-pyrazol-4-amine and dimethylcarbamoyl chloride under basic conditions. Optimized anhydrous methods achieve yields exceeding 70%. In contrast, the corresponding methylcarbamate analog requires methylcarbamoyl chloride or methyl isocyanate, which present different reactivity profiles and safety considerations. Furthermore, pyrazol-4-yl dimethylcarbamates with bulkier N1-alkyl groups (e.g., tert-butyl) may require harsher reaction conditions or longer reaction times due to steric hindrance.

Medicinal chemistry Building block synthesis Parallel library synthesis

Lipophilicity Differentiation in the Analog Series

The predicted LogP of 1-ethyl-1H-pyrazol-4-yl dimethylcarbamate is approximately 1.2, with a measured value of 0.96. While direct experimental data for analogs are sparse, the measured LogP of the compound itself provides a benchmark: the N1-tert-butyl analog (CAS 88558-98-9) with a larger hydrocarbon substituent is expected to exhibit higher LogP, and the N1-methyl analog (CAS 88558-96-7) lower LogP. Within the Carlier et al. pyrazol-4-yl methylcarbamate series, small systematic changes in the 1-alkyl group (e.g., isopropyl vs. sec-butyl vs. cyclobutylmethyl) significantly altered LogP and subsequently impacted both tarsal contact toxicity and metabolic stability. [1]

Physicochemical profiling LogP optimization Membrane permeability

1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate: Applications


Contact Toxicity Benchmarking for Mosquitocide Leads

Given the class-level evidence that aryl dimethylcarbamates exhibit improved tarsal contact toxicity to G3 strain An. gambiae relative to methylcarbamates [1], 1-ethyl-1H-pyrazol-4-yl dimethylcarbamate serves as a logical probe compound for head-to-head comparison with its methylcarbamate analog (1-ethyl-1H-pyrazol-4-yl methylcarbamate) in WHO paper contact or CDC bottle bioassays. Researchers should generate matched-pair LC₅₀ data, as the ethyl N1-substituent represents an intermediate steric and lipophilic profile within the 1-alkyl series.

Library Synthesis by Single-Step Carbamoylation

The straightforward single-step synthesis from 1-ethyl-1H-pyrazol-4-amine with dimethylcarbamoyl chloride (>70% yield) [1] makes this compound an attractive entry point for constructing focused pyrazolyl carbamate libraries. By varying the carbamoyl chloride (dimethyl, diethyl, methyl, etc.) and the N1-alkyl group on the pyrazole amine, researchers can rapidly explore SAR at both the carbamate and pyrazole positions, while maintaining a consistent, well-characterized physicochemical baseline (LogP ~1.2, MW ~183) .

Lipophilicity Reference Standard for Analogs

With a predicted LogP of 1.2 and measured LogP of 0.96 [1], 1-ethyl-1H-pyrazol-4-yl dimethylcarbamate occupies a central position in the lipophilicity range of 1-alkyl-pyrazol-4-yl dimethylcarbamates. It can be used as a reference standard for calibrating in silico LogP prediction models (ALOGPS, XLogP3, etc.) and for experimentally benchmarking the LogP-dependent properties of more lipophilic (e.g., 1-tert-butyl, predicted LogP >2) or more hydrophilic (e.g., 1-methyl, predicted LogP <0.5) analogs in membrane permeability or insect cuticular penetration assays.

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